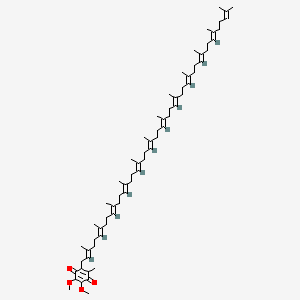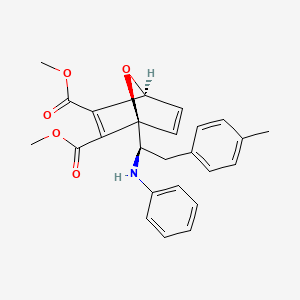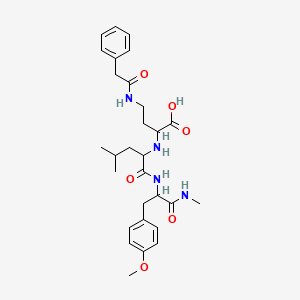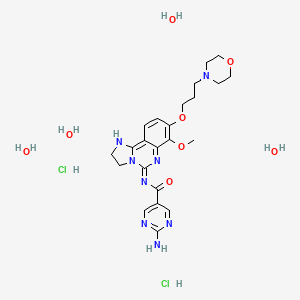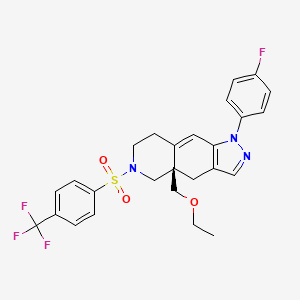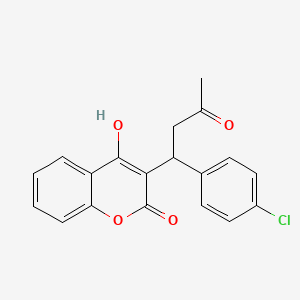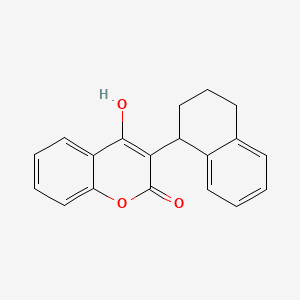![molecular formula C18H13ClFNO3S B606833 (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B606833.png)
(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid
概要
説明
CU CPT 4aは、Toll様受容体3(TLR3)の選択的阻害剤です。TLR3/二本鎖RNA複合体仲介の下流シグナル伝達経路を阻害し、それにより全細胞における腫瘍壊死因子-α(TNF-α)およびインターロイキン-1β(IL-1β)の産生を減少させることが示されています 。この化合物は、マウスの陰窩細胞の死亡率を軽減し、胃腸症候群を緩和する可能性を示しています .
科学的研究の応用
CU CPT 4a has a wide range of scientific research applications:
作用機序
CU CPT 4aは、TLR3を選択的に阻害することで効果を発揮します。TLR3/二本鎖RNA複合体に結合し、下流シグナル伝達経路の活性化を阻害します 。この阻害により、TNF-αやIL-1βなどの炎症性サイトカインの産生が減少します 。関与する分子標的には、TLR3とその関連するシグナル伝達分子が含まれます .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
CU CPT 4a plays a significant role in biochemical reactions by interacting with TLR3, a type of protein that plays a key role in the innate immune system . It competes with dsRNA for binding to TLR3, thereby inhibiting the activation of TLR3-mediated downstream signaling pathways .
Cellular Effects
In various types of cells, CU CPT 4a influences cell function by inhibiting the production of TNF-α and IL-1β, two crucial cytokines involved in inflammatory responses . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, CU CPT 4a exerts its effects by binding to TLR3 and inhibiting its activation . This inhibition prevents the downstream signaling pathways mediated by the TLR3/dsRNA complex, leading to a decrease in the expression of TNF-α and IL-1β .
準備方法
合成経路と反応条件
CU CPT 4aの合成には、3-クロロ-6-フルオロベンゾ[b]チオフェン-2-カルバルデヒドと® -3-フェニル-2-(ヒドロキシイミノ)プロパン酸を特定の条件下で反応させることが含まれます 。この反応には通常、ジメチルスルホキシド(DMSO)などの溶媒が必要であり、反応を促進するために加熱が必要になる場合があります。
工業生産方法
CU CPT 4aの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。次に、化合物には、再結晶またはクロマトグラフィーなどの技術を使用して精製を行い、必要な品質を実現します .
化学反応の分析
反応の種類
CU CPT 4aは、ベンゾ[b]チオフェン環上のクロロおよびフルオロ置換基などの反応性官能基の存在により、主に置換反応を起こします 。また、特定の条件下で酸化および還元反応にも参加することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。この反応は通常、DMSOやアセトニトリルなどの極性溶媒中で行われます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。
還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの置換反応により、CU CPT 4aのアミン誘導体が生成される可能性があります .
科学研究の用途
CU CPT 4aは、科学研究において幅広い用途があります。
類似化合物との比較
特性
IUPAC Name |
(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAASQMCXDRISAV-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336697 | |
| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279713-77-7 | |
| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is CU CPT 4a and what is its role in Angiotensin II-induced hypertension?
A1: CU CPT 4a is a selective inhibitor of the Toll-like receptor 3 (TLR3) signaling pathway []. Research suggests that the TLR3/TRIF pathway, but not the TLR4 pathway, is essential for the development of hypertension induced by Angiotensin II []. When CU CPT 4a was used to inhibit TLR3 signaling in wild-type mice, the increase in systolic blood pressure typically observed with Angiotensin II infusion was prevented []. This suggests that TLR3 signaling is a key contributor to Angiotensin II-induced hypertension.
Q2: How does the effect of CU CPT 4a on cardiac hypertrophy differ from its effect on hypertension in the context of Angiotensin II?
A2: While CU CPT 4a was shown to block Angiotensin II-induced hypertension, the research indicates that both TLR3 and TLR4, likely through the common TRIF adaptor protein, contribute to Angiotensin II-induced cardiac hypertrophy []. This means that inhibiting TLR3 with CU CPT 4a alone is not sufficient to prevent cardiac hypertrophy. The study demonstrated that both TLR3 knockout mice and TLR4 deficient mice experienced less cardiac hypertrophy (measured as heart weight to body weight ratio) compared to wild-type mice after Angiotensin II infusion []. This suggests a more complex involvement of both TLR3 and TLR4 in the development of cardiac hypertrophy induced by Angiotensin II.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



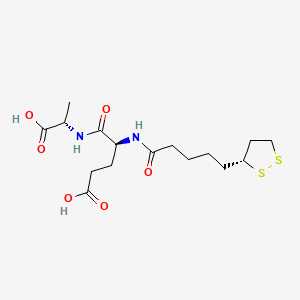
![(3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid](/img/structure/B606755.png)
